1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKFWQATIYZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228407 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-23-0 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-BROMO-4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves three main stages:
- Step 1: Preparation of N-(4-chlorophenyl)pivalamide from p-chloroaniline.
- Step 2: Bromination of N-(4-chlorophenyl)pivalamide to yield N-(2-bromo-4-chlorophenyl)pivalamide.
- Step 3: Conversion of N-(2-bromo-4-chlorophenyl)pivalamide to the target trifluoroethanone via reaction with an organometallic reagent and ethyl trifluoroacetate, followed by acid treatment to afford the final product.
Detailed Stepwise Preparation
Step 1: Synthesis of N-(4-chlorophenyl)pivalamide
Step 2: Bromination to N-(2-bromo-4-chlorophenyl)pivalamide
- Bromine (1.2 equivalents) is added dropwise to a solution of N-(4-chlorophenyl)pivalamide in acetic acid at room temperature.
- The reaction is stirred for approximately 1 hour.
- Upon completion, the mixture is poured into crushed ice, precipitating the brominated pivalamide.
- The precipitate is filtered and washed with water, yielding about 90% of N-(2-bromo-4-chlorophenyl)pivalamide.
Step 3: Formation of this compound
- The brominated pivalamide is reacted with an organometallic reagent such as isopropylmagnesium bromide or magnesium metal in tetrahydrofuran (THF) under an inert atmosphere.
- Lithium chloride (0.25 equivalents) is often added to enhance the reaction.
- The mixture is maintained at 20–25°C for 6 hours, then cooled to -15°C.
- Ethyl trifluoroacetate (1.4 equivalents) is added at low temperature (-15°C).
- After complete addition, the reaction is warmed to room temperature and stirred for 30 minutes.
- The reaction is quenched with aqueous ammonium chloride and extracted with methyl tert-butyl ether (MTBE).
- The organic layer is washed, dried, and the crude product is treated with a mixture of acetic acid and hydrochloric acid (4:2 volume ratio).
- This mixture is heated slowly to 75°C and stirred for 4 hours.
- After cooling to 0–5°C, the product is filtered, washed with ethyl acetate, and isolated with a yield of approximately 40% of the desired trifluoroethanone.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | p-Chloroaniline to N-(4-chlorophenyl)pivalamide | Not specified | Standard amidation | Not stated | Initial intermediate formation |
| 2 | Bromination with Br2 (1.2 eq) in acetic acid | Acetic acid (2 vol.) | Room temperature | 90 | Dropwise addition, 1 hour stirring |
| 3 | Organometallic reagent (i-PrMgBr or Mg), LiCl (0.25 eq), ethyl trifluoroacetate (1.4 eq), acid hydrolysis | THF (4 vol.), AcOH/HCl | 20–25°C then -15°C, then 75°C (acid step) | 40 | Inert atmosphere, acid treatment crucial for product formation |
Alternative Organometallic Reagents
Several organometallic bases have been tested for the key trifluoroacetylation step:
All were used in THF with lithium chloride under inert atmosphere at 20–25°C, followed by cooling and addition of ethyl trifluoroacetate at -15°C. The subsequent acid treatment step remained consistent. The yield of the final product was approximately 40% regardless of the organometallic reagent used, indicating comparable efficiency across these bases.
Additional Notes on Solvent and Workup
- Solvents used in various steps include THF for organometallic reactions and acetic acid for bromination and acid hydrolysis.
- Extraction is typically done using methyl tert-butyl ether (MTBE).
- The acid hydrolysis step with acetic acid and hydrochloric acid is critical for obtaining the trifluoroethanone hydrochloride salt.
- Cooling and filtration steps ensure isolation of the pure product.
Summary Table of Preparation Method
| Stage | Reactants/Conditions | Solvent(s) | Temperature | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| Amidation | p-Chloroaniline → N-(4-chlorophenyl)pivalamide | Not specified | Standard | Not stated | Intermediate formation |
| Bromination | N-(4-chlorophenyl)pivalamide + Br2 (1.2 eq) | Acetic acid | RT, 1 h | 90 | Selective bromination at 2-position |
| Organometallic addition | N-(2-bromo-4-chlorophenyl)pivalamide + i-PrMgBr or Mg + LiCl + ethyl trifluoroacetate | THF | 20–25°C then -15°C | ~40 | Formation of trifluoroethanone after acid treatment |
| Acid hydrolysis and isolation | Crude product + AcOH/HCl (4:2 vol) | Acetic acid/HCl | 75°C, 4 h | Final purification and isolation |
Research Findings and Optimization Insights
- The use of lithium chloride alongside the organometallic reagent improves the reaction efficiency, possibly by stabilizing the intermediate species.
- The bromination step is highly selective and efficient under mild conditions.
- The acid hydrolysis step is essential to convert the intermediate into the hydrochloride salt of the trifluoroethanone, facilitating isolation.
- Yields around 40% for the final step suggest room for optimization, possibly in reagent equivalents, reaction time, or purification methods.
- Alternative organometallic reagents provide flexibility in synthesis, which can be chosen based on availability and cost.
Additional Context from Related Patents
- Other patents describe similar trifluoroacetylation reactions using trichloroisocyanuric acid for halogenation and subsequent trifluoroethanone formation, indicating that oxidative halogenation followed by trifluoroacetylation is a common strategy for preparing halo-substituted trifluoroethanones.
- Suzuki coupling methods are also used for related biphenyl trifluoroethanone derivatives but are less relevant for direct preparation of this compound.
Chemical Reactions Analysis
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can undergo Suzuki cross-coupling reactions in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases. Case studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties.
Materials Science
In materials science, this compound is utilized in the development of novel polymers and coatings due to its unique fluorinated structure. The trifluoroethanone moiety imparts hydrophobic characteristics to materials, making them suitable for applications in waterproof coatings and high-performance textiles.
Environmental Studies
Research has also focused on the environmental impact of fluorinated compounds like this compound. Studies have explored its degradation pathways in various environmental matrices, assessing its persistence and potential toxicity to aquatic life.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate | Potential anti-inflammatory and anticancer effects |
| Materials Science | Development of hydrophobic materials | Enhanced durability and water resistance |
| Environmental Studies | Assessment of environmental impact | Persistence in aquatic environments |
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and chlorine atoms can form halogen bonds with biological targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Trifluoroacetophenone Derivatives
Notes:
- Boiling Point : The higher boiling point of the target compound (277.1 °C) versus simpler derivatives (e.g., 1-(4-chlorophenyl) analog) reflects increased molecular weight and halogen-induced dipole interactions .
- Crystal Packing: Halogen substituents influence intermolecular interactions. For example, related compounds exhibit N–H···O/F hydrogen bonding in crystal structures, as seen in 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone (dihedral angle: 70.84°) .
Research Findings and Trends
- Therapeutic Potential: Fluorination enhances metabolic stability and bioavailability, as seen in FDA-approved drugs like Efavirenz (a trifluoroacetophenone derivative) .
- Safety Profiles: Halogenated trifluoroacetophenones often require careful handling due to irritant/corrosive properties, as noted in safety data sheets for analogs .
- Computational Studies : Molecular dynamics (MD) and QM/MM simulations highlight the role of trifluoroacetyl groups in transition-state analog inhibition, as demonstrated for acetylcholinesterase inhibitors .
Biological Activity
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. The presence of halogen substituents and the trifluoromethyl group suggests that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C9H5BrClF3O, and its structural characteristics include:
- A bromine atom at the 2-position of the phenyl ring.
- A chlorine atom at the 4-position.
- A trifluoromethyl group attached to the carbonyl carbon.
Biological Activity Overview
Research has indicated that compounds with similar structures often show a range of biological activities including antibacterial, antifungal, and anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various trifluoromethylated compounds on cancer cell lines. For instance, compounds structurally related to this compound were tested against human lung cancer (A549) and cervical cancer (HeLa) cell lines. Results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cell growth at low micromolar concentrations .
The mechanism by which this compound exerts its effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell proliferation.
- Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
Data Table: Cytotoxicity Profile
The following table summarizes the cytotoxic effects observed in various studies for related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | A549 | 10 | Apoptosis induction |
| 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone | HeLa | 15 | Mitochondrial disruption |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | MCF7 | 12 | Inhibition of tubulin polymerization |
Case Studies
- Cytotoxicity Evaluation : In a study focusing on thiosemicarbazones derived from acetophenone analogs, it was found that similar structures exhibited a bell-shaped dose-response curve for inducing apoptosis in K562 cells. This suggests that the introduction of electron-withdrawing groups like bromine and chlorine can modulate the biological activity significantly .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate a strong interaction with proteins involved in apoptosis pathways .
Q & A
Q. Key Parameters :
- Temperature : 80–100°C for Friedel-Crafts .
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance electrophilic acylation .
- Catalyst : Excess AlCl₃ may lead to side reactions (e.g., over-halogenation).
How can enzymatic methods be optimized for stereoselective reduction of trifluoroethanone derivatives?
Advanced
Bioreduction using alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200 enables enantioselective synthesis of alcohol intermediates. For ortho-substituted substrates (e.g., 2-bromo derivatives), substrate concentration (≤100 mM) and reaction time (≥50 hours) are critical to achieve >99% conversion . Co-solvents (e.g., 10% 1,4-dioxane) improve solubility without denaturing enzymes. Computational docking studies can predict binding orientations to guide enzyme selection for (R)- or (S)-selectivity .
Q. Example :
- evo-1.1.200 : 20 mM substrate, 20 hours → (S)-alcohol (99% ee).
- Ras-ADH : 20 mM substrate, 5 hours → (R)-alcohol (99% ee) .
What analytical techniques are most effective for characterizing trifluoroethanone derivatives?
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR resolves trifluoromethyl signals (δ ≈ -70 ppm), while ¹H NMR identifies aromatic substitution patterns (e.g., coupling constants for bromo/chloro groups) .
- IR Spectroscopy : Stretching vibrations for C=O (≈1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm acyl and trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ at m/z 267.93) .
Why do certain trifluoroethanone derivatives fail in multicomponent reactions?
Advanced
Steric hindrance from ortho-substituents (e.g., bromo, chloro) and electron-withdrawing effects of the trifluoromethyl group can destabilize intermediates. For example, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone failed to form imidazole-2(5H)-ones due to poor nucleophilic attack on the carbonyl . Computational modeling (DFT) predicts charge distribution to guide substrate design.
Q. Mitigation Strategies :
- Use meta-substituted aryl groups to reduce steric clash.
- Introduce electron-donating groups (e.g., -OCH₃) to enhance carbonyl reactivity .
How do computational studies enhance understanding of trifluoroethanone bioactivity?
Advanced
Molecular dynamics (MD) and QM/MM simulations reveal interactions with enzymes like acetylcholinesterase. For 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, MD showed hydrogen bonding with catalytic triad residues (His447, Glu334), while QM/MM explained transition-state stabilization via trifluoromethyl dipole interactions .
Q. Applications :
- Predict inhibitor binding affinities (ΔG calculations).
- Optimize substituents for enhanced pharmacokinetics.
What role do trifluoroethanone derivatives play in analytical chemistry?
Advanced
Derivatives like 1-(4-aminophenyl)-2,2,2-trifluoroethanone (AT) act as SERS probes for detecting anions (e.g., CO₃²⁻) via intensity changes at 1077 cm⁻¹. Hydrogen bonding between AT and 4-mercaptobenzonitrile (MBN) creates pH-sensitive Raman shifts, enabling real-time monitoring in tumor microenvironments .
Q. Experimental Design :
- Functionalize gold nanoparticles with AT/MBN.
- Calibrate SERS response against known analyte concentrations.
How are hydrated intermediates managed in trifluoroethanone synthesis?
Advanced
Hydrated gem-diols (e.g., 10.H₂O in Odanacatib precursor synthesis) form due to trifluoromethyl stabilization. While insoluble in nonpolar solvents, enzymatic reduction proceeds efficiently by ADHs without isolating the hydrate .
Q. Workflow :
- Monitor hydration via ¹H NMR (δ 5–6 ppm for -OH).
- Use polar co-solvents (e.g., DMSO) to dissolve intermediates.
What contradictions exist in reported synthetic outcomes for similar compounds?
Advanced
Discrepancies arise in enzymatic reduction kinetics for ortho-substituted derivatives. For example, 1-(2-bromophenyl)-2,2,2-trifluoroethanone required 50 hours for 99% conversion with evo-1.1.200, while para-substituted analogs reacted in 20 hours . Conflicting data may stem from enzyme-substrate docking variations or impurity profiles.
Q. Resolution Strategies :
- Replicate reactions under inert atmospheres to exclude oxidation.
- Use chiral columns (e.g., Chiralcel OD-H) to verify enantiopurity.
How are trifluoroethanone derivatives utilized in drug precursor synthesis?
Advanced
The compound serves as a key intermediate for Odanacatib, a cathepsin K inhibitor. Suzuki-Miyaura coupling with boronic acids (3 equivalents) introduces diaryl motifs, followed by ADH-mediated reduction to chiral alcohols .
Q. Optimization :
- Catalyst : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (9:1).
- Temperature : 100°C for cross-coupling; 25°C for bioreduction.
What computational tools aid in resolving contradictory kinetic data?
Advanced
Kinetic Monte Carlo (KMC) simulations model reaction pathways, identifying rate-limiting steps (e.g., acyl-enzyme complex formation in ADH catalysis). For slow-binding inhibitors, KMC aligns with experimental kcat/KM values to validate mechanisms .
Q. Implementation :
- Input experimental rate constants (e.g., kon, koff).
- Simulate under varied substrate concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
